4-tert-butyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a dibenzofuran moiety, a benzenesulfonamide group, and a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dibenzofuran Core: This can be achieved through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the dibenzofuran derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dibenzofuran moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZOATE
- 4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE
Uniqueness
4-(2-METHYL-2-PROPANYL)-N-(9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and dibenzofuran moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H23NO4S/c1-22(2,3)14-7-10-16(11-8-14)28(25,26)23-15-9-12-19-17(13-15)21-18(24)5-4-6-20(21)27-19/h7-13,23H,4-6H2,1-3H3 |
InChI Key |
ZUFZRTXYNTWEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Origin of Product |
United States |
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